molecular formula C14H12BrN5OS B10980662 N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B10980662
M. Wt: 378.25 g/mol
InChI Key: XSGMHXXMAPAAFE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound that features a bromophenyl group, a triazolopyridazine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with an amine or other nucleophile.

    Attachment of the Sulfanylacetamide Moiety: This can be done via a thiol-ene reaction or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The triazolopyridazine core is known for its biological activity, and modifications to this structure can lead to the discovery of new drugs or biochemical probes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazolopyridazine core could bind to active sites, while the bromophenyl and sulfanylacetamide groups could enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-iodophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The bromine atom can participate in halogen bonding, potentially enhancing its interactions with biological targets or other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H12BrN5OS

Molecular Weight

378.25 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H12BrN5OS/c1-9-17-18-12-5-6-14(19-20(9)12)22-8-13(21)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,21)

InChI Key

XSGMHXXMAPAAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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